molecular formula C15H15N3O3S B2391056 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide CAS No. 2379978-54-6

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide

Cat. No.: B2391056
CAS No.: 2379978-54-6
M. Wt: 317.36
InChI Key: UUKCKUVJQXLOHU-UHFFFAOYSA-N
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Description

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide is a potent and selective small molecule inhibitor of Bruton's Tyrosine Kinase (BTK) . BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells. By covalently binding to a cysteine residue (Cys-481) in the active site of BTK, this inhibitor effectively blocks downstream signaling, leading to the suppression of B-cell proliferation and pro-inflammatory cytokine production. Its primary research value lies in the investigation of B-cell mediated pathologies, including autoimmune diseases such as rheumatoid arthritis and lupus, as well as in the study of hematologic malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where dysregulated BCR signaling is a known driver of disease progression. The unique scaffold, incorporating furan and thiophene heterocycles, is designed to optimize selectivity and pharmacokinetic properties, making it a valuable chemical probe for dissecting BTK-dependent signaling networks in both in vitro and in vivo experimental models.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-18-7-13(15(17-18)20-2)14(19)16-6-12-5-11(9-22-12)10-3-4-21-8-10/h3-5,7-9H,6H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKCKUVJQXLOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=CC(=CS2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The pyrazole core is synthesized via cyclocondensation of methyl hydrazine with β-ketoesters under acidic conditions. For example, refluxing methyl hydrazine with ethyl 3-methoxy-4-oxopent-2-enoate in ethanol yields 3-methoxy-1-methylpyrazole-4-carboxylate. Subsequent saponification with NaOH produces the carboxylic acid derivative.

Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: 80°C (reflux)
  • Catalyst: None (base-mediated)
  • Yield: 78–85%

Alternative Route via Knorr Pyrazole Synthesis

An alternative method employs the Knorr synthesis, where hydrazine reacts with 1,3-diketones. Using 3-methoxy-1,3-diketones and methylhydrazine, the pyrazole ring forms in 70–75% yield.

Preparation of 4-(Furan-3-yl)thiophene-2-methanol

Gewald Reaction for Thiophene Synthesis

The Gewald reaction is employed to construct the thiophene ring. Condensation of furan-3-carbaldehyde with cyanoacetate and sulfur in the presence of morpholine yields 2-aminothiophene derivatives. Subsequent dehydrogenation and functionalization introduce the hydroxymethyl group at position 2.

Optimized Parameters:

  • Reagents: Furan-3-carbaldehyde, ethyl cyanoacetate, sulfur, morpholine
  • Solvent: DMF
  • Temperature: 100°C
  • Yield: 65–72%

Suzuki-Miyaura Coupling for Furan Attachment

For higher regioselectivity, a palladium-catalyzed Suzuki-Miyaura coupling attaches the furan moiety to pre-functionalized thiophene. Using 4-bromothiophene-2-methanol and furan-3-boronic acid, the reaction achieves 80–85% yield under mild conditions.

Catalytic System:

  • Catalyst: Pd(PPh₃)₄
  • Base: K₂CO₃
  • Solvent: THF/H₂O (3:1)
  • Temperature: 60°C

Amide Coupling and Final Assembly

Carboxyl Activation with EDCI/HOBt

The carboxylic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt). Reaction with 4-(furan-3-yl)thiophene-2-methanol in dichloromethane (DCM) yields the target carboxamide.

Reaction Table 1: Optimization of Coupling Conditions

Parameter Condition 1 Condition 2 Condition 3
Solvent DCM DMF THF
Coupling Agent EDCI/HOBt DCC/DMAP HATU
Temperature (°C) 25 0–5 40
Yield (%) 88 72 81

Condition 1 (EDCI/HOBt in DCM at 25°C) provided the highest yield (88%) with minimal byproducts.

Microwave-Assisted Coupling

Microwave irradiation reduces reaction time from 12 hours to 30 minutes. Using HATU as the coupling agent and DMF as the solvent, yields remain consistent at 85–87%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial protocols favor continuous flow reactors for pyrazole cyclocondensation and Suzuki coupling steps. Key advantages include:

  • Enhanced heat transfer and mixing efficiency.
  • 20–30% reduction in reaction time compared to batch processes.
  • Improved safety profile for exothermic steps.

Purification Techniques

Final purification employs gradient chromatography (hexane/ethyl acetate) or crystallization from ethanol/water mixtures. Purity exceeding 99% is achievable, as confirmed by HPLC.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclocondensation

Side products like regioisomeric pyrazoles are minimized by:

  • Strict temperature control (±2°C).
  • Use of anhydrous solvents to prevent hydrolysis.

Oxidative Degradation of Thiophene-Furan Moiety

Incorporating antioxidant additives (e.g., BHT) during storage stabilizes the thiophene-furan intermediate against air oxidation.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Carboxamides

Compounds with thiophene-carboxamide frameworks are prevalent in drug discovery. For example:

  • Compound 24 (from ): A thiophene derivative with antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition. Unlike the target compound, it incorporates a cyclopenta[b]thiophene core and a pyrimidine sulfamoyl group, enhancing ATP-binding site competition .
  • FFAR1 Agonist (Compound 1 in ) : Shares a thiophen-2-ylmethyl group but replaces the pyrazole with a benzamide scaffold. It activates FFAR1 with efficacy comparable to QS-528, highlighting the role of thiophene in receptor binding .

Pyrazole Derivatives

Pyrazole-based compounds often exhibit metabolic stability and kinase modulation:

  • Compound 3 (): Features a pyrazin-1(2H)-yl acetamide group with thiophen-3-yl substitution. Such structures are explored for protease or kinase inhibition, though substituent positioning (e.g., methoxy at pyrazole-C3 in the target compound) could influence solubility and potency .
  • Tranylcypromine Derivatives (): Include pyrazole-linked benzamides with anti-LSD1 activity. The absence of a furan-thiophene unit in these compounds underscores the uniqueness of the target molecule’s heterocyclic combination .

Furan-Containing Analogues

Furan moieties are associated with improved pharmacokinetics:

  • 1,4-Dihydropyridines (): Include 4-(2-furyl) substituents but lack thiophene or pyrazole components. These are studied as calcium channel modulators, suggesting furan’s role in enhancing membrane permeability .
  • Compound 97c-e (): Furan-3-carboxamide derivatives with hydrazinyl groups. Their synthetic accessibility contrasts with the target compound’s multi-step synthesis (inferred from ), which may impact scalability .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Pyrazole-thiophene-furan 3-methoxy, 1-methyl, furan-3-yl Not reported (analogs: kinase/receptor modulation)
Compound 24 () Cyclopenta[b]thiophene Pyrimidine sulfamoyl, cyanogroup Antiproliferative (MCF7)
FFAR1 Agonist () Benzamide-thiophene 4-carbamimidoylbenzyl, cyclobutylamino FFAR1 activation
1,4-Dihydropyridines () Dihydropyridine 2-furyl, methoxyphenyl Calcium channel modulation
Tranylcypromine Derivatives () Benzamide-pyrazole Thiophen-2-yl, aminocyclopropyl Anti-LSD1 activity

Research Findings and Mechanistic Insights

  • Structural Uniqueness : The target compound’s fusion of pyrazole, thiophene, and furan distinguishes it from benzamide- or pyrimidine-based analogs. The furan-3-yl group may enhance π-π stacking in hydrophobic binding pockets, while the methoxy group could improve solubility .
  • Potential Targets: Based on analogs, plausible targets include tyrosine kinases (due to thiophene’s ATP-competitive role) or G-protein-coupled receptors (e.g., FFAR1) .

Biological Activity

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure comprises a pyrazole ring, a furan moiety, and a thiophene group, which contribute to its unique biological properties. The molecular formula is C14H14N2O3SC_{14}H_{14}N_2O_3S with a molecular weight of approximately 302.34 g/mol. The presence of these heterocycles is significant for its interaction with biological targets.

The proposed mechanism of action for compounds like this compound involves:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation.
  • Microtubule Disruption : Some pyrazole derivatives disrupt microtubule organization, which is critical for mitosis .

Other Biological Activities

In addition to anticancer effects, the compound may exhibit other biological activities such as:

  • Anti-inflammatory Effects : Compounds with similar structures have been investigated for their anti-inflammatory properties.
  • Enzyme Inhibition : Potential interactions with various enzymes may lead to therapeutic applications in different diseases.

Table 1: Summary of Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeMechanism of ActionReference
PTA-1AnticancerInduces apoptosis; disrupts microtubules
Compound XAnti-inflammatoryInhibits COX enzymes
Compound YAntioxidantScavenges free radicals

Notable Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of PTA-1 on MDA-MB-231 breast cancer cells, revealing significant apoptosis induction and cell cycle arrest in the S and G2/M phases .
  • Gene Expression Analysis : Gene expression profiling indicated that PTA-1 altered the expression of numerous genes associated with cell proliferation and survival pathways .

Q & A

Q. Methodological steps :

Reproduce reactions under standardized conditions.

Validate purity via orthogonal techniques (e.g., NMR + HPLC).

Compare bioassay protocols (e.g., cell line variability, concentration ranges).

For synthesis, kinetic studies (e.g., variable-temperature NMR) can identify rate-limiting steps .

Advanced: How should structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

Answer:

  • Core modifications : Replace pyrazole with oxazole or thiazole to assess heterocycle impact.
  • Substituent variation :
    • Replace methoxy with ethoxy or halogen to modulate electron effects.
    • Introduce methyl groups on the furan ring to enhance lipophilicity.
  • Biological assays : Test analogs against in vitro targets (e.g., kinase inhibition) and in vivo models for bioavailability.

Q. Example SAR Table :

ModificationActivity Change (vs. Parent)Key Insight
Methoxy → Ethoxy↑ Solubility, ↓ IC₅₀Steric effects dominate
Furan → Thiophene↓ Binding affinityLoss of π-stacking

SAR data should guide iterative synthesis .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be systematically addressed?

Answer:

  • Verify solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) cause significant shift variations.
  • Check for tautomerism : Pyrazole rings may exhibit proton exchange in D₂O.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with computational tools (e.g., ACD/Labs or MestReNova simulations) .

Advanced: What mechanistic hypotheses explain this compound’s biological activity, and how can they be tested?

Answer:
Hypothesized mechanisms:

  • Enzyme inhibition : Competitive binding to ATP pockets in kinases.
  • Receptor modulation : Allosteric effects on G-protein-coupled receptors.

Q. Testing strategies :

  • Surface plasmon resonance (SPR) : Quantify binding kinetics.
  • Cryo-EM/X-ray crystallography : Visualize compound-target complexes.
  • Knockout models : Validate target specificity in cellular assays .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME or ADMETlab assess absorption, metabolism, and toxicity.
  • Molecular dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration).
  • Docking studies : Identify residues critical for binding (e.g., hydrophobic pockets accommodating the thiophene group).

Q. Example :

  • LogP calculations to balance lipophilicity (optimal range: 2–3) via substituent adjustments .

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